D-myo-Inositol-1,4,5-triphosphate (sodium salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

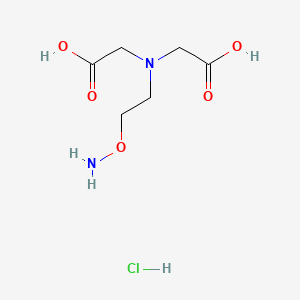

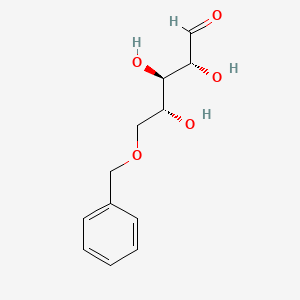

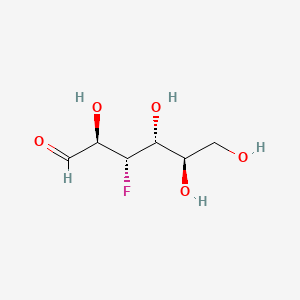

D-myo-Inositol-1,4,5-triphosphate (sodium salt) is a second messenger produced in cells by phospholipase C mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate . It plays a crucial role in numerous cell signaling pathways and regulates intracellular calcium levels .

Synthesis Analysis

D-myo-Inositol-1,4,5-triphosphate (sodium salt) is synthesized in cells by the action of phospholipase C on phosphatidyl inositol-4,5-biphosphate . There are also synthetic inositol trisphosphate analogs and their effects on phosphatase, kinase, and the release of Ca2+ have been studied .Molecular Structure Analysis

The molecular structure of D-myo-Inositol-1,4,5-triphosphate (sodium salt) has been studied and it has been found that it is a caged and cell permeable derivative of IP3, synthesized from myo-inositol in 9 steps .Chemical Reactions Analysis

D-myo-Inositol-1,4,5-triphosphate (sodium salt) is a metabolite of Ins (1,4,5)P3 that lacks a phosphate at the 1’ position . The conversion of myo-inositol into the ammonium salts both of racemic and enantiomerically pure D-myo-inositol 1,4,5-trisphosphate is described .Physical And Chemical Properties Analysis

The molecular weight of D-myo-Inositol-1,4,5-triphosphate (sodium salt) is 486.04 g/mol. It has 6 hydrogen bond donors and 15 hydrogen bond acceptors .Applications De Recherche Scientifique

Inositol Phosphates Synthesis and Inhibition of Iron-Gall-Ink Corrosion

Myo-inositol phosphates, including forms similar to D-myo-Inositol-1,4,5-triphosphate, have been synthesized for use in the prevention of iron-gall-ink decay in cellulose items. This application demonstrates the potential of myo-inositol phosphates in preserving historical manuscripts and artifacts (Šala et al., 2006).

Role in Biological Studies

D-myo-Inositol-1,4,5-triphosphate and its derivatives continue to be valuable in biological studies. Their synthesis and applications are essential for understanding cellular signaling mechanisms, particularly those involving inositol phosphates (Swarbrick et al., 2009).

Development of Inositol-Based Antagonists

The development of inositol-based antagonists for the D-myo-inositol 1,4,5-trisphosphate receptor involves the synthesis of derivatives incorporating phosphate bioisosteres. These studies are critical for advancing the understanding of receptor-mediated signaling processes (Keddie et al., 2011).

Understanding Cellular Signaling

Myo-inositol, including forms like D-myo-Inositol-1,4,5-trisphosphate, plays a significant role in cellular signaling via inositol phosphates. Research in this area explores the synthesis, biology, and medical applications of various inositol phosphates, contributing to a broader understanding of cell signaling processes (Thomas et al., 2016).

Cardioprotective Properties

Research on D-myo-Inositol-1,4,5-trisphosphate hexasodium, a form of D-myo-Inositol-1,4,5-trisphosphate, has shown its potential in reducing infarct size in rabbit hearts. This indicates its possible application in cardiac protection and understanding the role of inositol triphosphate receptors and gap junctions in triggering protection (Przyklenk et al., 2005).

Mécanisme D'action

Target of Action

The primary target of D-myo-Inositol-1,4,5-triphosphate (sodium salt) is the Inositol 1,4,5-trisphosphate receptor (Ins(1,4,5)P3 receptor) . This receptor is a calcium channel that is present on the membrane of the endoplasmic reticulum (ER) in cells .

Mode of Action

D-myo-Inositol-1,4,5-triphosphate (sodium salt) binds to the Ins(1,4,5)P3 receptor, which results in the opening of the calcium channel . This binding stimulates the discharge of calcium from the ER into the cytoplasm .

Biochemical Pathways

The release of calcium into the cytoplasm triggers a cascade of intracellular events. Calcium acts as a second messenger in various signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis .

Pharmacokinetics

As a polar molecule, it is expected to have good solubility in water

Result of Action

The result of D-myo-Inositol-1,4,5-triphosphate (sodium salt) binding to its receptor and the subsequent release of calcium leads to a variety of cellular responses. These can include the activation of certain enzymes, changes in cell motility, and the initiation of gene transcription .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of D-myo-Inositol-1,4,5-triphosphate (sodium salt) can be achieved through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "myo-Inositol", "Phosphorus oxychloride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Water" ], "Reaction": [ "1. myo-Inositol is reacted with phosphorus oxychloride in the presence of methanol to form myo-Inositol-1,4,5-trichloride.", "2. The myo-Inositol-1,4,5-trichloride is then treated with sodium hydroxide to form D-myo-Inositol-1,4,5-triphosphate.", "3. The D-myo-Inositol-1,4,5-triphosphate is then converted to its sodium salt form by reacting it with sodium hydroxide.", "4. The final product, D-myo-Inositol-1,4,5-triphosphate (sodium salt), is obtained by precipitation and filtration." ] } | |

Numéro CAS |

141611-10-1 |

Formule moléculaire |

C6H12O15P3 · 3Na |

Poids moléculaire |

486 |

InChI |

InChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4?,5?,6?;;;/m1.../s1 |

Clé InChI |

ZVCVTWVBDIPWPZ-FMCZHWOXSA-K |

SMILES |

O[C@@H]1[C@H](O)[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@@H](O)[C@@H]1OP([O-])(O)=O.[Na+].[Na+].[Na+] |

Synonymes |

Ins(1,4,5)P3; 1,4,5-IP3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.